Boiling Point and Distillation Behavior: 5′-Ethyl-2′-methylacetophenone vs. 2′-Methylacetophenone
The target compound exhibits a 41 °C higher normal boiling point than its des-ethyl analog, 2′-methylacetophenone (CAS 577-16-2). This shift is consistent with the incremental CH₂ insertion and dictates distinct distillation cut points in fractional purification protocols. Under reduced pressure, the compound distills at 112–113 °C / 13 Torr, whereas 2′,5′-dimethylacetophenone (CAS 2142-73-6) distills at 112 °C / 18 mmHg, indicating lower vapor pressure at equivalent vacuum for the target compound .
| Evidence Dimension | Boiling point (T_b) at atmospheric and reduced pressure |
|---|---|
| Target Compound Data | Predicted T_b (760 mmHg): 254.994 °C; Experimental T_b (13 Torr): 112–113 °C; Density (predicted): 0.953 g·cm⁻³ |
| Comparator Or Baseline | 2′-Methylacetophenone: T_b (760 mmHg) = 214 °C; Density = 1.026 g·mL⁻¹. 2′,5′-Dimethylacetophenone: T_b (760 mmHg) = 230–231 °C; T_b (18 mmHg) = 112 °C; Density ≈ 1.00 g·mL⁻¹ |
| Quantified Difference | ΔT_b (760 mmHg, vs. 2′-methylacetophenone) = +41 °C; Δ Density = −0.073 g·mL⁻¹ |
| Conditions | Predicted values calculated via ACD/Labs Percepta; experimental values from ChemicalBook and supplier SDS. |
Why This Matters
Distillation parameters directly inform procurement when high-purity fractions are required; the 41 °C boiling point elevation and lower density relative to simpler analogs indicate that standard protocols for 2′-methylacetophenone will fail to isolate the target compound, necessitating dedicated purification setups.
